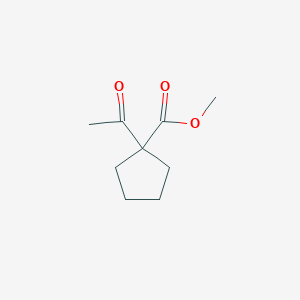
Methyl 1-acetylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-acetylcyclopentane-1-carboxylate, also known as MACC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of Methyl 1-acetylcyclopentane-1-carboxylate is not fully understood, but it is believed to act as a substrate for enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. Methyl 1-acetylcyclopentane-1-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-acetylcyclopentane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 1-acetylcyclopentane-1-carboxylate is its unique chemical structure, which makes it a valuable tool for researchers in various fields. It is relatively easy to synthesize in the laboratory, and large quantities can be produced for research purposes. However, there are also some limitations to its use. Methyl 1-acetylcyclopentane-1-carboxylate is a relatively unstable compound and can decompose under certain conditions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on Methyl 1-acetylcyclopentane-1-carboxylate. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its potential as a building block for the synthesis of novel pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 1-acetylcyclopentane-1-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 1-acetylcyclopentane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-acetylcyclopentane-1-carboxylate in various scientific fields.
Métodos De Síntesis
The synthesis of Methyl 1-acetylcyclopentane-1-carboxylate involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with methanol and hydrochloric acid to yield the final product, methyl 1-acetylcyclopentane-1-carboxylate. This method has been widely used in the laboratory to produce Methyl 1-acetylcyclopentane-1-carboxylate in large quantities for research purposes.
Aplicaciones Científicas De Investigación
Methyl 1-acetylcyclopentane-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In chemistry, it has been used as a starting material for the synthesis of other compounds. In biochemistry, it has been studied for its potential as a building block for the synthesis of pharmaceuticals. In pharmacology, it has been investigated for its potential use as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
171924-94-0 |
|---|---|
Nombre del producto |
Methyl 1-acetylcyclopentane-1-carboxylate |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 1-acetylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(8(11)12-2)5-3-4-6-9/h3-6H2,1-2H3 |
Clave InChI |
LNBQBXOKRKWVLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)C(=O)OC |
SMILES canónico |
CC(=O)C1(CCCC1)C(=O)OC |
Sinónimos |
Cyclopentanecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



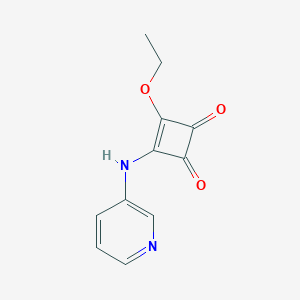
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
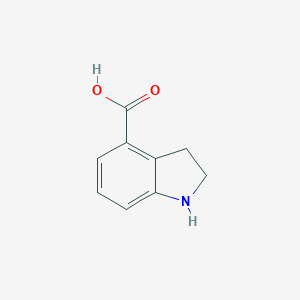
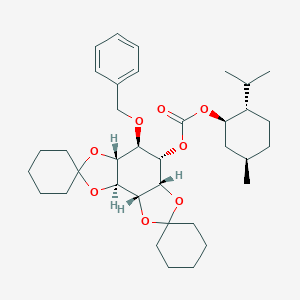
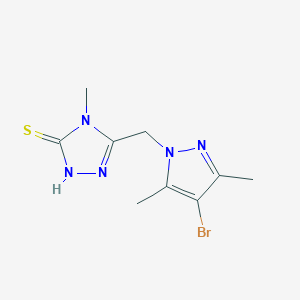
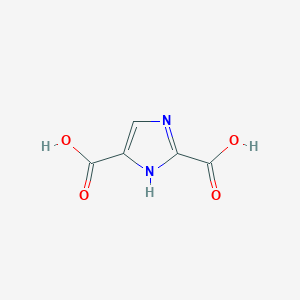
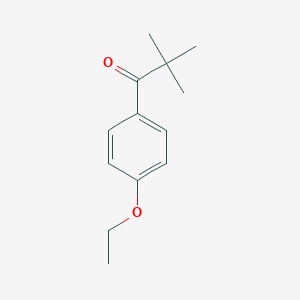
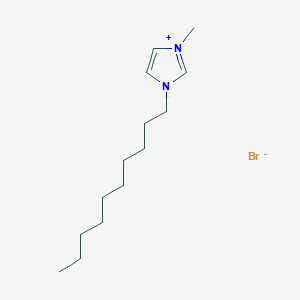
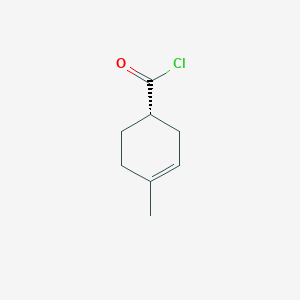
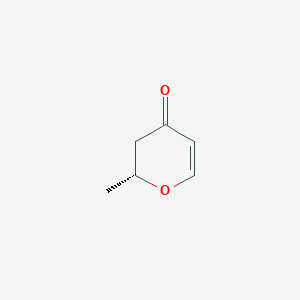
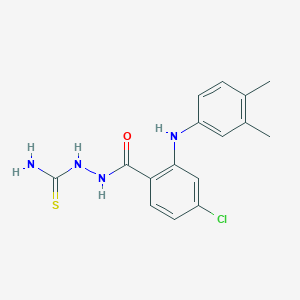
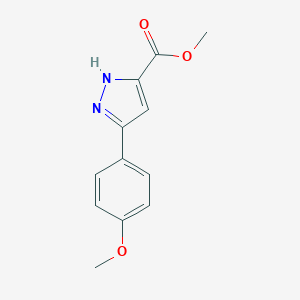
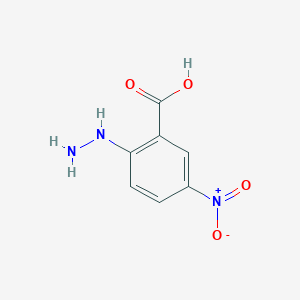
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)